molecular formula C41H40N2O4 B15140652 3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate

Cat. No.: B15140652
M. Wt: 624.8 g/mol
InChI Key: WKEOTLJATWJLPG-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate is a complex organic compound characterized by its extended conjugated system and ionic nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate typically involves a multi-step process. The initial step often includes the formation of the benzo[e]indole core, followed by the introduction of the carboxyethyl group. The final steps involve the formation of the hepta-2,4,6-trienylidene linkage and the propanoate ester group. Reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ionic nature of the compound, potentially altering its color and reactivity.

    Substitution: The compound can undergo substitution reactions, particularly at the benzo[e]indole core, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce deionized forms of the compound.

Scientific Research Applications

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a dye or pigment due to its vibrant color and stability.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential therapeutic uses, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate involves its interaction with molecular targets through its conjugated system and ionic nature. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. In photodynamic therapy, it absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate is unique due to its extended conjugated system and ionic nature, which confer distinct optical properties and reactivity. Its ability to function as a photosensitizer in medical applications further distinguishes it from other compounds.

Properties

Molecular Formula

C41H40N2O4

Molecular Weight

624.8 g/mol

IUPAC Name

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate

InChI

InChI=1S/C41H40N2O4/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47)

InChI Key

WKEOTLJATWJLPG-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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